![molecular formula C17H21N3O4S B2667096 4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034255-30-4](/img/structure/B2667096.png)
4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide
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Description
4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that has been developed as a potential treatment for cancer. It was first synthesized in 2013 and has since undergone extensive scientific research to determine its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Scientific Research Applications
Cytotoxicity and Tumor Specificity
Several studies have synthesized and tested compounds structurally similar to 4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide, examining their cytotoxic activities and tumor specificity. For instance, sulfonamides with substituted benzaldehydes, including methoxy groups, were investigated for their potential as carbonic anhydrase inhibitors and for cytotoxic activities against tumor cells. Some of these compounds exhibited interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies (H. Gul et al., 2016).
Anti-hyperalgesic and Anti-edematogenic Effects
Compounds derived from similar synthesis processes have shown significant anti-hyperalgesic and anti-edematogenic effects in pathological pain models in mice, without causing locomotive disorders. This suggests their potential application in treating arthritic pain, comparable to Celecoxib, a well-known anti-inflammatory drug (M. M. Lobo et al., 2015).
Anticancer Potential
Research into specific derivatives, such as those involving molecular docking studies, has highlighted their potential as anti-breast cancer agents. These studies provide insights into the molecular interactions and efficacy of these compounds against cancer cell lines, pointing towards their potential development as anticancer drugs (Eka Marisa Putri et al., 2021).
Photodynamic Therapy Application
The synthesis and characterization of new compounds with benzenesulfonamide groups have been explored for their photophysical and photochemical properties, making them suitable for photodynamic therapy applications. This includes their use as photosensitizers for the treatment of cancer, leveraging their fluorescence properties and high singlet oxygen quantum yield (M. Pişkin et al., 2020).
COX-2 Inhibition and Anti-inflammatory Activity
Studies also include the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties for their cyclooxygenase-2 (COX-2) inhibitory activities. These compounds have shown potential in vitro and in vivo for anti-inflammatory activity, suggesting a pathway for the development of new COX-2 specific inhibitors (M. Pal et al., 2003).
properties
IUPAC Name |
4-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-6-8-16(9-7-14)25(21,22)20-13-2-4-15(5-3-13)24-17-12-18-10-11-19-17/h6-13,15,20H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCZLVQLNTZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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